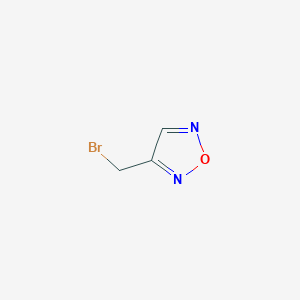

3-(Bromomethyl)-1,2,5-oxadiazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3-2-5-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSXOKCLGJHIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849415-41-4 | |

| Record name | 3-(bromomethyl)-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 1,2,5 Oxadiazole and Its Precursors

General Synthetic Strategies for 1,2,5-Oxadiazole Ring Construction

The formation of the 1,2,5-oxadiazole ring, also known as a furazan (B8792606), is a fundamental step in the synthesis of many of its derivatives. chemicalbook.com This heterocycle is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. chemicalbook.com Key strategies for its construction include cyclization from acyclic precursors, oxidative cyclization pathways, and transformations from related furoxan rings. benthamdirect.comnih.gov

Cyclization Reactions from Acyclic Precursors

A prevalent method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. chemicalbook.com For instance, the parent 1,2,5-oxadiazole can be synthesized by dehydrating glyoxaldioxime, which is obtained from the reaction of glyoxal (B1671930) with hydroxylamine. chemicalbook.com This dehydration can be achieved by heating with succinic anhydride (B1165640) or by using dehydrating agents like thionyl chloride (SOCl₂). chemicalbook.com More contemporary methods have employed 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the cyclization of bisoximes at ambient temperatures, which is particularly advantageous for preparing energetic compounds that might decompose at higher temperatures. organic-chemistry.org

Another approach involves the cyclization of organic nitriles. researchgate.net For example, the reaction of organic nitriles can lead to the formation of the 1,2,5-oxadiazole ring, a method that has been significant in the synthesis of nitrogen-rich energetic compounds. researchgate.net

Oxidative Cyclization Routes to 1,2,5-Oxadiazole Derivatives

Oxidative cyclization offers another pathway to the 1,2,5-oxadiazole scaffold. nih.gov These methods often involve the in-situ generation of reactive intermediates that subsequently cyclize. For example, the oxidative dimerization of aldoximes can lead to the formation of furoxans, which can then be converted to furazans. nih.gov Additionally, oxidative cyclization of N-benzyl amidoximes has been achieved using oxidizers like N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.com Electrochemical methods have also been developed for the synthesis of related oxadiazoles, offering an environmentally benign approach. rsc.orgrsc.org

Ring-Conversion Methodologies involving Furoxans (1,2,5-Oxadiazole 2-Oxides)

Furoxans, or 1,2,5-oxadiazole 2-oxides, are important precursors to furazans. chemicalbook.comnih.gov The deoxygenation of furoxans is a key strategy for obtaining the corresponding 1,2,5-oxadiazole. chemicalbook.comnih.gov This reduction can be accomplished using reagents like trialkylphosphites, such as triethyl phosphite, often at elevated temperatures. chemicalbook.comnih.gov This method has been used to synthesize a variety of 1,2,5-oxadiazoles with different substituents. chemicalbook.com

Interestingly, the rearrangement of the furoxan ring to a furazan ring can also occur under certain conditions. For example, a Lewis acid-promoted rearrangement has been observed during the condensation of a furoxanyl (B1587844) amidoxime (B1450833) with an aldehyde. researchgate.net

Targeted Synthesis Approaches for Halomethyl-Substituted Oxadiazoles

Once the 1,2,5-oxadiazole ring is formed, or during its synthesis, a halomethyl group can be introduced. The synthesis of 3-(bromomethyl)-1,2,5-oxadiazole specifically relies on the functionalization of a pre-existing oxadiazole or a precursor.

Functionalization of Oxadiazole Precursors Leading to Bromomethyl Derivatives

A direct and common method for synthesizing bromomethyl derivatives is the bromination of a corresponding methyl-substituted oxadiazole. For instance, 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole (B2966910) can be prepared by the bromination of 4-methyl-1,2,5-oxadiazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent.

Nucleophilic substitution reactions are also employed to create bromomethyl derivatives. This can involve reacting a suitable oxadiazole precursor with a brominating agent in a polar aprotic solvent. The bromomethyl group itself is reactive and can undergo further nucleophilic substitution with various nucleophiles.

One-Pot Protocols for Substituted Furazans

One-pot synthetic procedures offer an efficient route to substituted furazans. researchgate.net For example, a one-pot approach has been developed for the synthesis of 1,2,4- and 1,2,5-oxadiazole ring assemblies through the condensation of furoxanyl amidoximes with aldehydes, followed by iodine-mediated oxidation. researchgate.net While not directly yielding 3-(bromomethyl)-1,2,5-oxadiazole, these methods highlight the potential for streamlined syntheses of complex oxadiazole derivatives.

Multi-Step Synthesis of Bromomethylated 1,2,5-Oxadiazole Scaffolds

The synthesis of 3-(bromomethyl)-1,2,5-oxadiazole and its substituted analogues typically involves a multi-step approach, which hinges on the initial formation of a methyl-substituted 1,2,5-oxadiazole precursor, followed by a selective bromination of the methyl group. This strategy allows for the introduction of the reactive bromomethyl moiety onto a pre-formed heterocyclic scaffold.

The initial and crucial phase of the synthesis is the construction of the 1,2,5-oxadiazole ring itself, bearing a methyl substituent at the desired position. A common and versatile method for forming the 1,2,5-oxadiazole core is through the cyclization of α-dioximes (glyoximes). This process typically involves the dehydration of the dioxime using various reagents. For instance, the appropriate glyoxime (B48743) can be treated with a dehydrating agent which facilitates the ring closure to yield the corresponding 1,2,5-oxadiazole. The stability of the 1,2,5-oxadiazole ring is robust, permitting a wide array of subsequent chemical modifications to its substituents. thieme-connect.de

Once the methyl-substituted 1,2,5-oxadiazole precursor is obtained, the subsequent step is the targeted bromination of the methyl side chain. This transformation is commonly achieved through a free-radical substitution reaction. A well-established method for this is the Wohl-Ziegler bromination, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

A specific example is the synthesis of 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole, which starts from its precursor, 3,4-dimethyl-1,2,5-oxadiazole. The reaction is carried out in an inert solvent, such as carbon tetrachloride (CCl₄), and is initiated by a small quantity of a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mixture is heated under reflux to facilitate the homolytic cleavage of the initiator and propagate the radical chain reaction, leading to the selective bromination of one of the methyl groups. mdpi.com This selective side-chain halogenation is a standard procedure for converting activated methyl groups on heterocyclic systems into valuable bromomethyl intermediates. thieme-connect.demdpi.com These intermediates are versatile building blocks for further functionalization through nucleophilic substitution reactions. mdpi.combeilstein-journals.orgbeilstein-journals.org

The reaction conditions for the bromination step are summarized in the table below.

Table 1: Reaction Parameters for the Synthesis of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole

| Parameter | Description |

|---|---|

| Starting Material | 3,4-dimethyl-1,2,5-oxadiazole |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Condition | Reflux |

| Reaction Type | Free-Radical Substitution (Wohl-Ziegler Bromination) |

Reactivity and Advanced Chemical Transformations of 3 Bromomethyl 1,2,5 Oxadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 3-(bromomethyl)-1,2,5-oxadiazole involves the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives.

Synthesis of Functionalized Alkyl and Hetaryl Side Chains

The bromine atom in the bromomethyl group serves as a good leaving group, facilitating reactions with a range of nucleophiles. This enables the straightforward synthesis of functionalized alkyl and hetaryl side chains attached to the 1,2,5-oxadiazole core. For instance, reaction with amines, thiols, or alkoxides can lead to the corresponding amino, thio, or alkoxy derivatives. A one-pot reaction combining the nucleophilic substitution of benzylic bromides with sodium azide (B81097) and a subsequent copper-catalyzed cycloaddition with alkynes has been successfully employed to create bis(1,2,3-triazole) derivatives. nih.gov

Derivatization Strategies via the Bromomethyl Group

The versatility of the bromomethyl group extends to various derivatization strategies. Nucleophilic substitution is a key method for creating new compounds. nih.gov For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione can be reacted with different phenacyl bromides to synthesize new oxadiazole derivatives. nih.gov This reactivity allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Reactivity of the 1,2,5-Oxadiazole Ring System with the Bromomethyl Substituent

While the bromomethyl group is the primary site of reactivity, the 1,2,5-oxadiazole ring itself possesses a notable degree of stability and can undergo its own set of chemical transformations.

Stability and Chemical Resistance of the 1,2,5-Oxadiazole Core to Various Reagents

The 1,2,5-oxadiazole ring is known for its inherent stability, which allows for a wide array of manipulations of its substituents. thieme-connect.de It demonstrates resistance to acidic conditions. thieme-connect.de However, the stability can be influenced by the nature of the substituents. Disubstituted 1,2,5-oxadiazoles are generally more robust than their monosubstituted counterparts, which can be susceptible to ring-cleavage reactions in the presence of alkali. thieme-connect.de The parent 1,2,5-oxadiazole is a colorless liquid at room temperature and is stable in water. chemicalbook.com

Functional Group Transformations on the Oxadiazole Ring System

Although the 1,2,5-oxadiazole ring is generally stable, functional group transformations on the ring itself are possible. Nucleophilic substitution reactions can occur on the oxadiazole ring if it bears a good leaving group, such as a halide or a nitro group. thieme-connect.de This provides a pathway to derivatives that may not be easily accessible through ring-closure methods. thieme-connect.de Deoxygenation of 1,2,5-oxadiazole 2-oxides (furoxans) is another common method to obtain the corresponding 1,2,5-oxadiazoles. thieme-connect.dechemicalbook.com

Rearrangement Reactions Involving 1,2,5-Oxadiazoles

Certain substituted 1,2,5-oxadiazoles can undergo rearrangement reactions. A notable example is the Boulton–Katritzky rearrangement, where 3-heteroallyl-substituted 1,2,5-oxadiazoles can be converted into a new five-membered heterocycle. thieme-connect.de Thermal and photochemical conditions can induce ring cleavage of 1,2,5-oxadiazoles, typically at the O1–N2 and C3–C4 bonds, leading to nitrile and nitrile oxide fragments. thieme-connect.de These rearrangements open up avenues to novel heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 3-(Bromomethyl)-1,2,5-oxadiazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 1,3,5-tris(bromomethyl)benzene, the protons of the bromomethyl group (CH₂Br) typically appear as a singlet at approximately 4.45 ppm. chemicalbook.com The aromatic protons are observed further downfield, around 7.35 ppm. chemicalbook.com For oxadiazole derivatives, the chemical shifts are influenced by the heterocyclic ring. For instance, in a 1,3,4-oxadiazole (B1194373) derivative, the CH₂Br protons show a distinct shift to around 4.59 ppm.

The ¹³C NMR spectrum provides complementary information. For 1,3,5-tris(bromomethyl)benzene, the carbon of the bromomethyl group resonates at approximately 32.19 ppm, while the aromatic carbons appear at 129.55 and 139.00 ppm. chemicalbook.com In more complex oxadiazole-containing molecules, the carbon atoms of the oxadiazole ring have characteristic chemical shifts. For example, in a 5-(adamantan-1-yl)-1,3,4-oxadiazole-2(3H)-thione derivative, the oxadiazole C5 carbon appears at 168.66 ppm. uzh.ch The specific chemical shifts for 3-(Bromomethyl)-1,2,5-oxadiazole are crucial for confirming the connectivity of the bromomethyl group to the oxadiazole ring.

¹H and ¹³C NMR Data for Related Compounds

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 1,3,5-Tris(bromomethyl)benzene | CDCl₃ | 7.35 (s, 3H, Ar-H), 4.45 (s, 6H, CH₂Br) | 139.00, 129.55 (Ar-C), 32.19 (CH₂Br) |

| 2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | - | 4.59 (CH₂Br) | - |

| 2-({[5-(adamantan-2-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile | CDCl₃ | 5.50 (d, 2H, NCH₂N) | 168.66 (oxadiazole C5) |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and analyzing the fragmentation pattern of 3-(Bromomethyl)-1,2,5-oxadiazole. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For 3-(bromomethyl)-1,2,5-oxadiazole, the expected exact mass is approximately 161.94287 g/mol . shachemlin.com

The fragmentation pattern provides structural information. In the mass spectrum of 1,3,4-oxadiazole, the molecular ion is often the base peak. derpharmachemica.com A significant fragmentation pathway for some oxadiazole derivatives involves the loss of small, stable molecules. For example, 2-amino-5-phenyl-1,3,4-oxadiazole shows a significant loss of HNCO. derpharmachemica.com For 3-(Bromomethyl)-1,2,5-oxadiazole, characteristic fragmentation would likely involve the cleavage of the C-Br bond and fragmentation of the oxadiazole ring. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the parent molecule and its fragments, providing further confidence in the structural assignment. nih.govresearchgate.net

Mass Spectrometry Data for Related Oxadiazole Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-({[5-(adamantan-2-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile | EI | 366 (M+) | 236, 176, 135, 131, 102 |

| 3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | GC-MS | 313 (M+) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 3-(Bromomethyl)-1,2,5-oxadiazole. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

For oxadiazole derivatives, the C=N stretching vibration within the ring is a key feature. researchgate.net The C-O-C stretching of the oxadiazole ring is also observable. rjpbcs.com In a study of a 1,3,4-oxadiazole derivative, the Ar-C-H stretch was found at 2956 cm⁻¹, the C-H group at 2918 cm⁻¹, the carbonyl absorption at 1655 cm⁻¹, the -C=C- stretch at 1460 cm⁻¹, and the -C-O-C stretch at 1261 cm⁻¹. nih.gov For 3-(Bromomethyl)-1,2,5-oxadiazole, the presence of the bromomethyl group would be indicated by C-H stretching and bending vibrations, as well as a C-Br stretching vibration, typically in the lower frequency region of the spectrum. The characteristic vibrations of the 1,2,5-oxadiazole ring are also expected.

Characteristic IR Absorption Bands for Related Compounds

| Compound | C=N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | - | 1261 | 2956 (ArC-H), 1655 (C=O) |

| Isoxazole derivative (2a) | 1276 (C-N) | 1068 | 1153 (N-O) |

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic techniques are essential for the purification of 3-(Bromomethyl)-1,2,5-oxadiazole and for monitoring the progress of its synthesis. Thin-layer chromatography (TLC) is commonly used for rapid reaction monitoring to determine the consumption of starting materials and the formation of the product. researchgate.net

For purification, column chromatography is a standard method. More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can be employed for achieving high purity of the final compound. bldpharm.com Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for both analysis and purification, particularly for volatile compounds. rjpbcs.com The choice of the chromatographic method and the specific conditions (e.g., stationary phase, mobile phase) depends on the polarity and volatility of 3-(Bromomethyl)-1,2,5-oxadiazole and any impurities present.

Computational and Theoretical Investigations of 1,2,5 Oxadiazole Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 1,2,5-oxadiazole derivatives. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the thermodynamics of reaction pathways.

Detailed research findings from studies on various oxadiazole derivatives demonstrate the utility of DFT in understanding their chemical behavior. For instance, DFT calculations using Becke's three-parameter hybrid method (B3LYP) with a 6-31++G(d) basis set have been successfully employed to calculate quantum chemical descriptors for a series of novel oxadiazole derivatives. These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges, are crucial for predicting the reactivity and stability of these compounds.

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher reactivity. In one study, the HOMO-LUMO energy gap was a key descriptor in a Quantitative Structure-Activity Relationship (QSAR) model for the anti-tuberculosis activity of oxadiazole derivatives. Time-dependent DFT (TD-DFT) calculations are also used to investigate the electronic transitions and spectroscopic properties of these molecules.

The application of DFT extends to the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a comprehensive understanding of how these compounds are formed and how they might react with biological targets or other molecules.

Table 1: Representative Quantum Chemical Descriptors Calculated for Oxadiazole Derivatives using DFT

| Descriptor | Typical Value Range/Observation | Significance | Reference |

| HOMO Energy | Varies with substitution | Relates to electron-donating ability | |

| LUMO Energy | Varies with substitution | Relates to electron-accepting ability | |

| HOMO-LUMO Gap (ΔE) | Negative correlation with activity in some studies | Indicator of chemical reactivity and stability | |

| Mulliken Atomic Charges | Varies across the molecule | Reveals sites susceptible to nucleophilic or electrophilic attack | |

| Gibbs Free Energy | Correlates with biological activity in some models | Thermodynamic parameter for reaction spontaneity |

This table is illustrative and compiled from general findings on oxadiazole derivatives; specific values for 3-(bromomethyl)-1,2,5-oxadiazole would require dedicated calculations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. These methods are instrumental in drug discovery and development, and have been widely applied to 1,2,5-oxadiazole derivatives to explore their potential as therapeutic agents.

In a typical molecular docking study, a three-dimensional model of the target protein, often obtained from X-ray crystallography or homology modeling, is used to create a virtual binding pocket. The oxadiazole derivative is then computationally "docked" into this pocket in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

For example, molecular docking studies have been performed on 1,3,4-oxadiazole (B1194373) derivatives to investigate their potential as tubulin inhibitors, which are a class of anticancer agents. These studies revealed that the most potent compounds bind to the colchicine-binding site of tubulin with high affinity. Similarly, docking studies have been used to assess the binding of oxadiazole-ligated pyrrole (B145914) derivatives to enoyl-ACP (CoA) reductase, a key enzyme in Mycobacterium tuberculosis, to guide the design of new antitubercular agents. In another study, 1,2,5-oxadiazole derivatives were investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. Computational studies helped to elucidate the binding mode of the lead compound within the STAT3-SH2 domain.

These studies often reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-target complex. The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Oxadiazole Derivatives

| Oxadiazole Derivative Class | Target Protein | Key Findings | Reference |

| 1,3,4-Oxadiazoles | Tubulin | Potent compounds bind to the colchicine-binding site with high affinity. | |

| Oxadiazole-ligated Pyrroles | Enoyl-ACP (CoA) Reductase | Identified key structural fragments for antitubercular activity. | |

| 1,2,5-Oxadiazoles | STAT3-SH2 Domain | Elucidated the binding mode for a lead inhibitor. | |

| 1,2,4-Oxadiazoles | Sortase A | Provided insights into critical features for designing S. aureus inhibitors. | |

| 1,3,4-Oxadiazoles | Epidermal Growth Factor Receptor (EGFR) | Showed robust inhibitory effect against the wild-type enzyme. |

This table presents findings from studies on various oxadiazole isomers and derivatives, illustrating the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Oxadiazole Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates.

In the context of oxadiazole research, both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied. 2D-QSAR models typically use descriptors calculated from the 2D structure of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that describe the 3D properties of the molecules, such as their steric and electrostatic fields.

Several studies have developed statistically significant QSAR models for various biological activities of oxadiazole derivatives. For instance, a QSAR model was developed for a series of oxadiazole-ligated pyrrole compounds to identify the key structural features required for anti-tubercular activity. This model, which was validated internally and externally, highlighted the importance of certain descriptors in determining the biological activity. In another study, a 3D-QSAR analysis of 1,2,4-oxadiazole (B8745197) derivatives as sortase A inhibitors provided insights into the structural requirements for antibacterial activity. These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.

Table 3: Key Parameters in QSAR Models for Oxadiazole Derivatives

| QSAR Model Type | Statistical Parameter | Typical Value | Significance | Reference |

| 2D-QSAR (MLR) | r² (squared correlation coefficient) | > 0.8 | Indicates a good fit of the model to the training data. | |

| 2D-QSAR (MLR) | q² (cross-validated r²) | > 0.5 | Indicates the predictive power of the model. | |

| 3D-QSAR (kNN-MFA) | pred_r² (external validation) | > 0.5 | Indicates the ability of the model to predict the activity of new compounds. | |

| 3D-QSAR (CoMFA/CoMSIA) | Q² | ~0.95 | A high value indicates a highly predictive model. |

This table provides a general overview of statistical parameters used to validate QSAR models in studies on oxadiazole derivatives.

Prediction of Energetic Properties and Stability Parameters for Related Oxadiazole Systems

The 1,2,5-oxadiazole ring is a key structural motif in a class of compounds known as energetic materials. The high nitrogen content and the inherent strain of the ring system contribute to a high positive enthalpy of formation, which is a desirable characteristic for explosives and propellants. Computational methods are crucial for predicting the energetic properties and stability of new oxadiazole-based energetic materials, allowing for the in silico design and screening of compounds before attempting their synthesis, which can be hazardous.

Theoretical calculations are used to predict key performance indicators such as the heat of formation, density, detonation velocity, and detonation pressure. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in conjunction with DFT to obtain accurate heats of formation. The predicted densities, often calculated from the molecular volume, are then used along with the heat of formation in thermochemical codes to estimate the detonation performance.

Studies on energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones have shown that these compounds can exhibit high detonation performance while maintaining a good degree of insensitivity to impact and friction. For example, the introduction of energetic groups like -ONO2 (nitrate ester) or -NHNO2 (nitramino) onto an oxadiazole backbone has been explored computationally and experimentally. These studies have led to the synthesis of new energetic materials with promising properties. The stability of these compounds, particularly their thermal stability, is another critical parameter that can be investigated computationally by analyzing bond dissociation energies and simulating decomposition pathways.

Table 4: Predicted and Experimental Energetic Properties of Representative Oxadiazole-Based Materials

| Compound Class | Predicted Detonation Velocity (vD) | Predicted Detonation Pressure (P) | Key Feature | Reference |

| Oxadiazole-based Energetic Salts | 7722 - 8008 m·s⁻¹ | 26.3 - 28.4 GPa | Outperform TNT in detonation performance. | |

| 1,2,4- and 1,2,5-Oxadiazole Derivatives | 7809 - 8822 m·s⁻¹ | 27.2 - 35.2 GPa | High detonation performance with low sensitivity. | |

| 1,2,5-Oxadiazole-based Ionic Liquids | On the level of TNT | - | Potential as energetic fuels for space technologies. |

This table summarizes findings from studies on various energetic materials containing the oxadiazole moiety.

Applications and Emerging Research Frontiers for 3 Bromomethyl 1,2,5 Oxadiazole and Its Derivatives

Strategic Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The 3-(bromomethyl)-1,2,5-oxadiazole moiety is a highly valuable building block for the synthesis of more complex molecules. The presence of the reactive bromomethyl group allows for a variety of chemical transformations, making it a key intermediate in the construction of intricate molecular architectures. For instance, the bromine atom can be readily displaced by nucleophiles, enabling the introduction of diverse functional groups and the extension of molecular chains. This reactivity is fundamental to creating libraries of compounds for screening purposes in drug discovery and materials science.

The 1,2,5-oxadiazole ring itself is a stable aromatic system, which provides a rigid scaffold for the attachment of various substituents. This structural integrity is crucial when designing molecules with specific three-dimensional conformations required for biological activity or material function. The synthesis of derivatives often involves multi-step processes where the 1,2,5-oxadiazole core is constructed and then functionalized. For example, 4-amino-1,2,5-oxadiazole-3-carbonitrile (B129099) serves as an efficient building block for creating more complex heterocyclic systems like nih.govnih.govtandfonline.comoxadiazolo[3,4-b]pyridine derivatives. researchgate.net

Contributions to Medicinal Chemistry Research

The 1,2,5-oxadiazole scaffold is increasingly recognized for its favorable properties in medicinal chemistry, contributing to the design and development of novel therapeutic agents.

Bioisosteric Replacement Strategies for Carbonyl-Containing Groups

A significant application of the 1,2,5-oxadiazole ring is its use as a bioisostere for carbonyl-containing groups, such as carboxylic acids and amides. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The hydroxy-1,2,5-oxadiazolyl moiety, for example, has been successfully employed as a non-classical isostere of the carboxy function in the design of gamma-aminobutyric acid (GABA) analogues. nih.gov This strategy can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better cell permeability, compared to the parent carbonyl compounds. rsc.org The electronic features of the 4-hydroxy-1,2,5-oxadiazole-3-yl substructure have been shown to stabilize the putative bioactive conformation at the GABA(A) receptor. nih.gov

Development of Pharmacophores and Lead Compounds

The 1,2,5-oxadiazole nucleus serves as a valuable pharmacophore in the development of new lead compounds for various therapeutic targets. nih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The unique electronic and structural characteristics of the 1,2,5-oxadiazole ring allow it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and dipole-dipole interactions.

Researchers have designed and synthesized libraries of 1,2,5-oxadiazole derivatives to identify novel inhibitors for various enzymes and receptors. nih.govresearchgate.netnih.gov For instance, derivatives of 1,2,5-oxadiazole have been identified as a new class of inhibitors for SUMO-specific protease 2 (SENP2), which is a target for various diseases. researchgate.net The development of new pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan (1,2,5-oxadiazole-2-oxide) scaffold has also led to promising VEGFR-2 inhibitors with anti-angiogenic potential. mdpi.com

Modulators of Biological Targets (e.g., enzyme inhibitors, receptor modulators)

Derivatives of 1,2,5-oxadiazole have shown significant activity as modulators of various biological targets, including enzymes and receptors.

Enzyme Inhibitors:

Indoleamine 2,3-dioxygenase 1 (IDO1): 1,2,5-Oxadiazole-3-carboximidamide derivatives have been developed as potent inhibitors of IDO1, an enzyme implicated in cancer immunosuppression. nih.gov Some of these compounds exhibited significant inhibitory activity against human IDO1 in both enzymatic and cellular assays. nih.gov

SUMO-specific protease 2 (SENP2): A structure-based virtual screening identified 1,2,5-oxadiazoles as a novel class of SENP2 inhibitors. researchgate.net The most potent compounds from this class showed IC50 values in the low micromolar range and exhibited selectivity over other proteases. researchgate.net

α-Amylase and α-Glucosidase: While not specifically 3-(bromomethyl)-1,2,5-oxadiazole, other oxadiazole derivatives have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing type II diabetes. nih.gov

Topoisomerase I: Some 1,2,5-oxadiazole derivatives have shown inhibitory effects on the catalytic activity of topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.goviiarjournals.org

Receptor Modulators:

Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4): Although the research highlights 1,2,4-oxadiazole (B8745197) derivatives, it demonstrates the potential of the broader oxadiazole class as receptor modulators. These derivatives have been developed as positive allosteric modulators (PAMs) of the mGluR4 receptor, showing potential for antipsychotic and anxiolytic properties. tandfonline.comresearchgate.netnih.gov

GABA(A) Receptor: As mentioned earlier, hydroxy-1,2,5-oxadiazolyl derivatives have been designed as GABA analogues and have shown significant activity at the GABA(A) receptor. nih.gov

Below is a table summarizing the modulatory activity of selected 1,2,5-oxadiazole derivatives on various biological targets.

| Derivative Class | Target | Activity | Reference |

| 1,2,5-Oxadiazole-3-carboximidamides | Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | nih.gov |

| 1,2,5-Oxadiazoles | SUMO-specific protease 2 (SENP2) | Inhibition | researchgate.net |

| 1,2,5-Oxadiazole derivatives | Topoisomerase I | Inhibition | nih.goviiarjournals.org |

| Hydroxy-1,2,5-oxadiazolyl derivatives | GABA(A) Receptor | Agonist Activity | nih.gov |

Advanced Materials Science Applications

The unique photophysical and electronic properties of the 1,2,5-oxadiazole ring make it a promising component in the design of advanced materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Laser Dyes, Scintillators)

The electron-deficient nature of the 1,2,5-oxadiazole ring makes it an excellent electron-transporting and hole-blocking material, which are crucial properties for efficient Organic Light-Emitting Diodes (OLEDs). rsc.org When incorporated into organic molecules, the oxadiazole moiety can enhance electron injection and transport, leading to improved device performance. acs.org

Organic Light-Emitting Diodes (OLEDs): Pyrene-oxadiazole derivatives have been synthesized and used as both emitters and electron transporters in OLEDs, demonstrating good current and power efficiencies. acs.org The high quantum yield and delayed fluorescence emission of these molecules make them effective emitters. acs.org Furthermore, oxadiazole-based compounds have been developed as highly-efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs, achieving high external quantum efficiencies. rsc.org

Laser Dyes: The oxadiazole scaffold is also explored in the development of laser dyes. researchgate.netdtic.mil These dyes are organic compounds that can absorb light at a certain wavelength and then emit it at a longer wavelength, a property essential for laser operation.

Scintillators: 1,3,4-Oxadiazole (B1194373) derivatives have been historically important as solutes in liquid scintillators, which are materials that emit light when struck by ionizing radiation. acs.orgsci-hub.st The spectral properties of these compounds are crucial for their function as scintillators. sci-hub.st

The table below provides an overview of the application of oxadiazole derivatives in optoelectronic materials.

| Application | Derivative Type | Key Properties | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Pyrene-oxadiazole derivatives | Emitter, Electron transporter, High quantum yield | acs.org |

| Organic Light-Emitting Diodes (OLEDs) | Oxadiazole-based TADF emitters | High external quantum efficiency | rsc.org |

| Laser Dyes | Oxadiazole derivatives | Fluorescent properties | researchgate.netdtic.mil |

| Scintillators | 1,3,4-Oxadiazole derivatives | Light emission upon radiation | acs.orgsci-hub.st |

Polymers and Heat-Resistant Materials

The inherent thermal stability of the oxadiazole ring makes its derivatives valuable components in the development of heat-resistant materials. While research on polymers derived specifically from 3-(bromomethyl)-1,2,5-oxadiazole is nascent, the broader class of oxadiazole-containing polymers demonstrates significant potential. For instance, 1,3,4-oxadiazole derivatives are utilized in thermal insulation polymers. mdpi.comresearchgate.net The stability of the 1,3,4-oxadiazole ring, which lacks the readily cleaved N-O bonds present in isomers like 1,2,5-oxadiazole, contributes to its use as a component in heat-resistant explosives. researchgate.net

In the realm of energetic materials, which often require high thermal stability, derivatives of 1,2,5-oxadiazole have been noted for their ability to form planar conformations in multicyclic compounds, a feature that enhances thermal stability. researchgate.net Research into C-C bond bridged polyazole energetic materials based on the 1,3,4-oxadiazole ring has yielded compounds with exceptional thermal stabilities, with decomposition temperatures (T_dec) reaching as high as 368 °C. rsc.org These findings suggest that polymers incorporating the 1,2,5-oxadiazole moiety could exhibit desirable thermal properties, a key area for future materials science research.

Ligands for Metal-Ion Coordination Chemistry

Oxadiazole derivatives are effective ligands in coordination chemistry, capable of forming a variety of supramolecular structures with metal ions. researchgate.netnih.gov The nitrogen atoms of the oxadiazole ring and any appended functional groups can act as coordination sites. While the 1,2,5-isomer is less reported in coordination chemistry compared to the 1,2,4- and 1,3,4-isomers, the principles of coordination remain applicable. researchgate.netnih.govmdpi.com

Research has demonstrated the synthesis of coordination polymers and bimetallic macrocyclic complexes from 1,3,4-oxadiazole-containing ligands and metal(II) ions such as Zn(II) and Cu(II). acs.org For example, the ligand 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) reacts with Cu(II) salts to form coordination polymers. mdpi.com Similarly, 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) forms dinuclear metallacyclophanes with Cu(II). nih.govmdpi.com These complexes can exhibit interesting properties, such as luminescence, making them potentially useful in the development of sensors or optoelectronic materials. acs.orgnih.gov A ligand containing two 1,3,4-oxadiazole rings and a central pyridine (B92270) unit was shown to act as a tridentate ligand, coordinating with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form octahedral complexes. semanticscholar.org The versatility of oxadiazole derivatives in forming diverse coordination architectures underscores the potential of 3-(bromomethyl)-1,2,5-oxadiazole as a precursor for novel ligands with tailored properties.

Table 1: Examples of Metal Complexes with Oxadiazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Reference(s) |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Coordination Polymer | mdpi.comacs.org |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Zn(II), Cu(II) | Bimetallic Macrocycles | acs.org |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | Dinuclear Metallacyclophanes | nih.govmdpi.com |

| 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral Complexes | semanticscholar.org |

Agricultural Chemistry Applications (e.g., Herbicides, Insecticides, Fungicides)

The oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry and has also found significant application in agricultural science. mdpi.comresearchgate.netnih.gov Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been reported to possess herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.netresearchgate.net For instance, certain 1,2,4-oxadiazole derivatives have shown potent fungicidal activity against various plant pathogens. mdpi.com One study highlighted a 1,2,4-oxadiazole derivative that exhibited 100% insecticidal activity against the armyworm at a concentration of 10 mg L⁻¹. researchgate.net

The biological activity of these compounds stems from their unique chemical structures which can interact with biological targets in pests and pathogens. researchgate.net While specific studies on the agricultural applications of 3-(bromomethyl)-1,2,5-oxadiazole are limited, the established bioactivity of the broader oxadiazole class suggests that its derivatives are promising candidates for the development of new agrochemicals. nih.gov The reactive bromomethyl group provides a convenient handle for synthesizing a library of derivatives to be screened for pesticidal activity.

Research in Energetic Materials

A significant area of research for 1,2,5-oxadiazole and its derivatives is in the field of high-energy-density materials (HEDMs). researchgate.net The 1,2,5-oxadiazole (furazan) ring is a desirable backbone for energetic materials due to its high heat of formation and good oxygen balance. frontiersin.org The combination of oxadiazole rings with energetic functional groups like -NO₂, -NHNO₂, and -ONO₂ has led to the development of new energetic materials with a favorable balance of performance and sensitivity. frontiersin.orgnih.gov

Researchers have synthesized families of energetic materials based on 1,2,4- and 1,2,5-oxadiazole backbones that exhibit high densities, excellent detonation performance, and notable insensitivity to impact and friction. frontiersin.org For example, a hydrazinium (B103819) salt of a [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) derivative demonstrated a high density of 1.821 g cm⁻³, a detonation velocity (vD) of 8,822 m s⁻¹, and an impact sensitivity (IS) of 40 J. frontiersin.orgnih.gov

The 1,3,4-oxadiazole isomer is also a key building block for thermostable energetic materials, offering a good compromise between energy content and stability. researchgate.netrsc.org Compounds based on this scaffold have been developed as potential heat-resistant explosives, with some showing higher detonation performance and better thermal stability than the benchmark heat-resistant explosive, HNS (hexanitrostilbene). rsc.org The introduction of various bridges and functional groups allows for the fine-tuning of properties such as detonation velocity, detonation pressure, and thermal stability. nih.gov

Table 2: Detonation Properties of Selected Oxadiazole-Based Energetic Materials

| Compound | Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Reference(s) |

| Compound 3a (1,3,4-oxadiazole based) | - | 8099 | 27.14 | >40 | rsc.org |

| Compound 3b (1,3,4-oxadiazole based) | - | 8054 | 26.53 | >40 | rsc.org |

| Compound 6b (1,3,4-oxadiazole based) | - | 8710 | 32.75 | 30 | rsc.org |

| Hydrazinium salt (11) (1,2,4- & 1,2,5-oxadiazole based) | 1.821 | 8822 | 35.1 | 40 | frontiersin.orgnih.gov |

| Compound 5 (1,2,4-triazole & 1,3,4-oxadiazole based) | 1.84 | 8450 | 31.6 | 4.5 | nih.gov |

| HNS (Hexanitrostilbene) (Reference) | - | 7612 | 24.30 | 5 | rsc.org |

| RDX (Reference) | 1.80 | - | - | - | frontiersin.org |

Future Perspectives and Research Directions for 3 Bromomethyl 1,2,5 Oxadiazole Chemistry

Exploration of Novel Synthetic Routes and Catalytic Methodologies

The synthesis of 1,2,5-oxadiazoles has traditionally relied on methods such as the dehydration of α-dioximes and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com However, the future of 3-(bromomethyl)-1,2,5-oxadiazole synthesis lies in the development of more efficient, versatile, and sustainable methodologies.

Key areas for future exploration include:

Development of Novel Catalytic Systems: Research into new catalysts could significantly improve the efficiency and selectivity of oxadiazole ring formation. This includes exploring the use of transition metal catalysts, organocatalysts, and even biocatalysts to facilitate milder reaction conditions and tolerate a wider range of functional groups. For instance, the use of catalysts like MgO, CH3COOH, or KF has been reported in microwave-assisted synthesis of aryl-amidoximes, which are precursors to oxadiazoles. encyclopedia.pub

One-Pot and Multicomponent Reactions: Designing one-pot synthetic procedures for 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters has been reported, showcasing a move towards more streamlined and efficient syntheses. encyclopedia.pub Similar strategies for 1,2,5-oxadiazoles, including 3-(bromomethyl)-1,2,5-oxadiazole, would be highly beneficial.

Flow Chemistry: The application of continuous flow technology can offer advantages in terms of safety, scalability, and reaction control for the synthesis of oxadiazole derivatives. This approach could be particularly useful for handling potentially energetic intermediates or reagents.

A summary of synthetic strategies for 1,2,5-oxadiazoles is presented in the table below.

Design and Synthesis of Advanced Derivatives with Tailored Functionalities

The bromomethyl group in 3-(bromomethyl)-1,2,5-oxadiazole serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This opens up possibilities for creating a diverse library of derivatives with functionalities tailored for specific applications.

Future research in this area will likely focus on:

Medicinal Chemistry: The 1,2,5-oxadiazole scaffold is a known pharmacophore, with derivatives exhibiting activities such as carbonic anhydrase inhibition, and potential as antibacterial, vasodilating, antimalarial, and anticancer agents. nih.goveurekaselect.com The design of novel derivatives will involve creating hybrid molecules that combine the 1,2,5-oxadiazole core with other known pharmacophores to enhance potency and selectivity. mdpi.com For instance, linking the oxadiazole ring to moieties like quinoline (B57606) or 5-fluorouracil (B62378) has been explored for anticancer activity in other oxadiazole isomers. nih.govnih.gov

Materials Science: The electronic properties of the 1,2,5-oxadiazole ring make it an attractive component for developing novel organic materials with specific electronic or optical properties. Future work could involve synthesizing derivatives with extended π-conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Energetic Materials: Certain derivatives of 1,2,5-oxadiazole, particularly those with nitro groups, are known to be high-energy materials. chemicalbook.com While this is a specialized area, further research could focus on designing safer and more powerful energetic compounds.

The table below highlights some potential applications of 1,2,5-oxadiazole derivatives.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 3-(bromomethyl)-1,2,5-oxadiazole is crucial for optimizing existing methods and designing new ones. The integration of computational chemistry with experimental studies will be instrumental in achieving this.

Key research directions include:

Reaction Pathway Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and predict reaction outcomes. This can provide valuable insights into the mechanisms of oxadiazole ring formation and functionalization.

Predicting Molecular Properties: Quantum chemical calculations can be employed to predict the electronic, optical, and energetic properties of novel 3-(bromomethyl)-1,2,5-oxadiazole derivatives before their synthesis. This can help to prioritize synthetic targets with the most promising characteristics.

Structure-Activity Relationship (SAR) Studies: By combining experimental biological data with computational docking and molecular dynamics simulations, researchers can develop robust SAR models. These models can guide the rational design of more potent and selective bioactive compounds. For example, molecular docking has been used to study the interaction of oxadiazole derivatives with biological targets like neuraminidase and cyclooxygenase-2. nih.govnih.gov

Expansion into Underexplored Application Areas

While the applications of 1,2,5-oxadiazoles in medicinal chemistry and materials science are emerging, there are still many underexplored areas where these compounds could make a significant impact. nih.gov

Future research could investigate the potential of 3-(bromomethyl)-1,2,5-oxadiazole and its derivatives in:

Agrochemicals: The biological activity of oxadiazole derivatives suggests they could be investigated as novel herbicides, fungicides, or insecticides. chemicalbook.com

Chemical Biology: The reactivity of the bromomethyl group makes 3-(bromomethyl)-1,2,5-oxadiazole a potential tool for developing chemical probes to study biological processes. These probes could be used for activity-based protein profiling or for labeling specific biomolecules.

Coordination Chemistry: The nitrogen and oxygen atoms of the oxadiazole ring can act as coordination sites for metal ions. This opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Sustainable and Green Chemistry Approaches in Oxadiazole Synthesis

In line with the growing emphasis on sustainable chemistry, future research on 3-(bromomethyl)-1,2,5-oxadiazole will increasingly focus on developing environmentally benign synthetic methods. researchgate.net

Key principles of green chemistry that can be applied to oxadiazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netnih.gov Microwave-assisted synthesis has been shown to be effective for preparing oxadiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the oxadiazole core.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Bromomethyl)-1,2,5-oxadiazole derivatives?

- Methodological Answer : The synthesis typically involves bromination of hydroxymethyl precursors using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). For example, 3-(Bromomethyl)-4-(4-fluorophenyl)-1,2,5-oxadiazole 2-Oxide was synthesized with PPh₃ (1.2 equiv) and CBr₄ (1.2 equiv) in CH₂Cl₂ under argon at 50°C, yielding 57.8% after purification by flash chromatography . Solvent choice and temperature (50–100°C) significantly impact reaction efficiency.

Q. How can 3-(Bromomethyl)-1,2,5-oxadiazole derivatives be characterized using NMR spectroscopy?

- Methodological Answer : Key NMR signals include the bromomethyl group (δ ~4.40 ppm, singlet, 2H) and aromatic protons influenced by substituents. For 3-(Bromomethyl)-4-(4-trifluoromethylphenyl)-1,2,5-oxadiazole 2-Oxide, aromatic protons appear as doublets (δ 7.98–7.96 ppm and 7.88–7.86 ppm, J = 8.0 Hz) . ¹H-¹³C HMBC or HSQC experiments are recommended to confirm connectivity, especially in complex derivatives.

Q. What computational methods are used to predict the stability of 1,2,5-oxadiazole derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G level calculates aromatic stabilization energy (ASE), HOMO-LUMO gaps, and nucleus-independent chemical shift (NICS) values. Studies show 1,2,5-oxadiazole is less stable than 1,3,4-oxadiazole due to lower ASE (e.g., 1,3,4-oxadiazole ASE = 18.5 kcal/mol vs. 1,2,5-oxadiazole ASE = 15.2 kcal/mol) . These parameters guide the design of thermally stable derivatives.

Advanced Research Questions

Q. How do substituent positions and electronic effects influence the thermal stability and reactivity of 1,2,5-oxadiazole derivatives?

- Methodological Answer : Substituents at the 3- and 4-positions significantly alter conjugation and electron delocalization. For instance, 5,5′-diamino-3,3′-azo-1,2,5-oxadiazole exhibits planar geometry but lower thermal stability compared to its 1,2,4-oxadiazole isomer due to reduced resonance stabilization . Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability by increasing HOMO-LUMO gaps (ΔE ~5.2 eV for nitro-substituted derivatives) .

Q. What are the key fragmentation pathways of 1,2,5-oxadiazole N-oxide derivatives in mass spectrometry?

- Methodological Answer : Deuterium-labeling studies reveal neutral losses (e.g., CH₂O from 3-hydroxymethyl-N₂-oxide derivatives) and β-/δ-hydrogen rearrangements. For 3-(4-methylpiperazine-1-ylmethyl)-N₂-oxide-4-phenyl-1,2,5-oxadiazole, fragmentation involves loss of the N-oxide oxygen (via m/z shifts in deuterated analogues) . Electron ionization (EI) at 70 eV with collision-induced dissociation (CID) optimizes pathway identification.

Q. How can 3-(Bromomethyl)-1,2,5-oxadiazole derivatives be tailored for neuroprotective applications?

- Methodological Answer : Attenuating reactivity via substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl groups) improves blood-brain barrier (BBB) penetration. For example, 3-((4-methylpiperidin-1-yl)methyl)-4-(4-fluorophenyl)-1,2,5-oxadiazole 2-Oxide showed 91.5% yield and neuroprotective efficacy in vitro . Substituent lipophilicity (logP ~2.5) and hydrogen-bond donors (<2) are critical for BBB compliance.

Q. What challenges arise in preparing halogenated 1,2,5-oxadiazole derivatives, and how can they be addressed?

- Methodological Answer : Direct halogenation is limited by poor regioselectivity and side reactions. Alternative routes involve oxidation of 3-amino-1,2,5-oxadiazoles (e.g., HNO₃/H₂SO₄ at 0°C) to nitro intermediates, followed by nucleophilic displacement with halides. However, scalability remains challenging due to intermediate instability . Microwave-assisted synthesis (100°C, 30 min) improves yields for bromomethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。